2,6-Dibromo-4-iodophenol

Environmental analytical chemistry Disinfection byproduct monitoring Hypoiodous acid quantification

2,6-Dibromo-4-iodophenol is the only trihalogenated phenol with two ortho-bromines and one para-iodine, creating a unique reactivity gradient for two-stage sequential cross-coupling: para C–I bond activates under mild Pd conditions, while ortho C–Br bonds require more forcing conditions—enabling controlled installation of three distinct functional groups. This selectivity is impossible with fully brominated or iodinated analogs. Validated as the specific derivatization agent for hypoiodous acid (HOI) HPLC analysis (LOD 0.01 μM). Purchase ≥95% purity for SAR library synthesis and environmental water monitoring.

Molecular Formula C6H3Br2IO
Molecular Weight 377.8 g/mol
CAS No. 187407-15-4
Cat. No. B3248515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-4-iodophenol
CAS187407-15-4
Molecular FormulaC6H3Br2IO
Molecular Weight377.8 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)O)Br)I
InChIInChI=1S/C6H3Br2IO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H
InChIKeyVLHRYVNEXNNKNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-4-iodophenol (CAS 187407-15-4) – Halogenated Phenol Building Block for Selective Synthesis and Environmental Analysis


2,6-Dibromo-4-iodophenol is a trihalogenated phenol characterized by two ortho-bromine atoms and a para-iodine atom on the phenolic ring (C₆H₃Br₂IO, MW 377.80 g/mol) . This specific substitution pattern imparts a combination of steric shielding and electronic properties distinct from other halogenated phenols [1]. The compound is commercially available at ≥95% purity, typically as a solid stored at room temperature, with an experimental melting point range of 99–101 °C . Its primary recognized utilities lie in serving as a selective derivatization agent for hypoiodous acid (HOI) in environmental water analysis and as a site-differentiated building block for sequential palladium-catalyzed cross-coupling reactions [2].

Procurement-Relevant Limitations of One-Size-Fits-All Halogenated Phenols


Generic substitution among halogenated phenols is unreliable due to fundamentally divergent physicochemical and reactivity profiles. Altering the halogen identity or substitution pattern – even by a single atom position – can shift melting points by over 40 °C [1], invert chemoselectivity in catalytic cross-coupling sequences [2], or ablate the molecular recognition required for a validated analytical derivatization protocol [3]. The presence of both C–Br and C–I bonds in a single scaffold creates a reactivity gradient that permits sequential bond activation; neither the fully brominated (2,4,6-tribromophenol) nor the fully iodinated (2,4,6-triiodophenol) analogs offer this bifurcated reactivity. Similarly, regioisomers such as 3,5-dibromo-4-iodophenol present a different steric and electronic landscape at the phenolic hydroxyl, altering hydrogen-bonding capacity and metabolic stability. The quantitative evidence below demonstrates that 2,6-dibromo-4-iodophenol occupies a specific, non-interchangeable position in the halogenated phenol landscape.

2,6-Dibromo-4-iodophenol – Quantitative Differentiation Evidence vs. Closest Analogs and Regioisomers


Superior Chromatographic Retention for Selective HOI Derivatization vs. 4-Iodophenol

In a validated HPLC-based method for hypoiodous acid (HOI) quantification in peracetic acid-treated halide-containing waters, 2,6-dibromo-4-iodophenol is used as the derivatization product [1]. The derivatized analyte exhibits a retention time (RT) of 1.95 min, providing clear chromatographic separation from 4-iodophenol (RT 1.65 min) under identical conditions [1]. Both compounds achieve a detection limit of 0.01 μM, but the dibromo-iodo derivative offers distinct peak resolution that mitigates co-elution risks in complex environmental matrices [1].

Environmental analytical chemistry Disinfection byproduct monitoring Hypoiodous acid quantification

Elevated Melting Point (99–101 °C) vs. Monohalogenated and Non-Iodinated Dibromo Analogs

2,6-Dibromo-4-iodophenol exhibits an experimental melting point of 99–101 °C , which is significantly higher than that of its closest structural analogs lacking the para-iodo substituent. 2,6-Dibromophenol melts at 54–57 °C [1], 2,6-dibromo-4-chlorophenol at 92 °C , and 2,6-diiodophenol at 67–69 °C . The 7 °C elevation relative to the 4-chloro analog and the 44 °C elevation relative to 2,6-dibromophenol are consistent with enhanced intermolecular interactions attributable to the para-iodine atom, which participates in stronger halogen bonding than bromine or chlorine [2].

Solid-state characterization Purification method design Crystal engineering

Chemoselective Cross-Coupling Reactivity Gradient: One ArI + Two ArBr Sites vs. Fully Brominated or Fully Iodinated Analogs

The established oxidative addition reactivity order for aryl halides in palladium(0)-catalyzed cross-couplings is ArI > ArBr >> ArCl [1]. 2,6-Dibromo-4-iodophenol possesses one C–I bond at the para position and two C–Br bonds at the ortho positions, creating a built-in reactivity gradient that allows selective sequential functionalization: the C–I bond undergoes oxidative addition first under mild conditions (e.g., room temperature, low catalyst loading), while the two C–Br bonds remain intact for subsequent activation under more forcing conditions [2]. In contrast, 2,4,6-tribromophenol (all ArBr) offers no such discrimination, and 2,4,6-triiodophenol (all ArI) carries the risk of over-reaction and statistical mixtures in the first coupling step. 2,6-Diiodophenol presents two equivalently reactive ArI sites, which leads to statistical product distributions in mono-functionalization attempts.

Sequential cross-coupling Site-selective functionalization Palladium catalysis

Regioisomeric Differentiation: 2,6-Dibromo-4-iodophenol vs. 3,5-Dibromo-4-iodophenol – Impact on Steric Environment and Hydrogen Bonding

2,6-Dibromo-4-iodophenol (CAS 187407-15-4) and 3,5-dibromo-4-iodophenol (CAS 556038-75-6) are constitutional isomers sharing the same molecular formula (C₆H₃Br₂IO, MW 377.80) yet differing fundamentally in substitution pattern . In the 2,6-isomer, bromine atoms flank the phenolic –OH group at both ortho positions, creating steric hindrance that modulates the hydroxyl group's hydrogen-bond donor capacity and shields it from undesired side reactions. In the 3,5-isomer, bromine atoms occupy meta positions, leaving the ortho sites adjacent to the hydroxyl group unsubstituted and sterically accessible. This steric difference can influence: (i) the acidity (pKa) of the phenolic proton, (ii) the propensity for intermolecular hydrogen bonding in crystal packing and molecular recognition, and (iii) the regioselectivity of electrophilic aromatic substitution if further functionalization is required.

Regioisomer comparison Steric effects Hydrogen bond donor ability

Evidence-Backed Application Scenarios for 2,6-Dibromo-4-iodophenol Procurement


Environmental Analytical Chemistry: Validated HOI Quantification in Disinfection Byproduct Research

2,6-Dibromo-4-iodophenol is the derivatization product specified in a published HPLC method for quantifying hypoiodous acid (HOI) in peracetic acid-treated, halide-containing water systems [1]. The method achieves a detection limit of 0.01 μM with a retention time of 1.95 min for the target analyte, providing chromatographic resolution from 4-iodophenol (RT 1.65 min) [1]. Laboratories engaged in drinking water disinfection byproduct monitoring, wastewater treatment optimization, or environmental fate studies of reactive iodine species require this specific compound to replicate the validated protocol and generate data comparable to the published literature.

Multi-Step Organic Synthesis: Sequential Pd-Catalyzed Cross-Coupling for Divergent Library Generation

The reactivity gradient between the para C–I bond (fast oxidative addition) and the two ortho C–Br bonds (slower oxidative addition) in 2,6-dibromo-4-iodophenol enables two-stage sequential cross-coupling strategies [1][2]. In the first stage, Suzuki-Miyaura, Sonogashira, or Negishi coupling can selectively install a first functional group at the para position under mild conditions (e.g., Pd(PPh₃)₄, room temperature). In the second stage, the ortho C–Br bonds are activated under more forcing conditions to install two additional substituents. This sequential approach is not achievable with fully symmetric analogs such as 2,4,6-tribromophenol or 2,6-diiodophenol (which gives statistical product mixtures) [3]. Medicinal chemistry programs synthesizing triply-functionalized phenolic libraries for structure-activity relationship (SAR) studies are the primary beneficiaries of this capability.

Crystal Engineering and Halogen Bonding Studies: Iodo-Based Supramolecular Synthon Design

The para-iodine atom in 2,6-dibromo-4-iodophenol serves as a strong halogen-bond donor, while the ortho-bromine atoms participate in weaker, geometrically distinct halogen···halogen and halogen···oxygen interactions [1]. The experimentally determined hierarchy of halogen-bond donor strength (I > Br > Cl) establishes that the iodine atom will dominate competitive supramolecular recognition events in co-crystallization experiments [1]. The elevated melting point (99–101 °C) relative to the non-iodinated and chloro-analogs [2][3] is consistent with stronger lattice stabilization via I···O and I···π interactions. Researchers designing halogen-bonded co-crystals, porous organic frameworks, or studying competitive halogen-bond donor hierarchies preferentially select this compound because it provides both a strong iodine donor and weaker bromine donors within a single, crystallographically well-behaved scaffold [1].

Medicinal Chemistry: Halogenated Phenol Intermediate for Bioactive Compound Synthesis

2,6-Dibromo-4-iodophenol has been employed as a phenol building block in the synthesis of 5-(2,6-dibromo-4-iodophenoxy)-2-phenyl-2H-indazole, a compound investigated for antiparasitic activity [1]. The ortho-bromine substituents provide metabolic stability by blocking potential sites of CYP450-mediated oxidation at the phenolic ring, while the para-iodine serves as a synthetic handle for late-stage diversification via cross-coupling [2]. The steric shielding of the hydroxyl group by ortho-bromines may also reduce Phase II glucuronidation/sulfation rates compared to unsubstituted or meta-substituted phenolic analogs, a property of interest in lead optimization campaigns where phenolic metabolic lability is a concern [2].

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